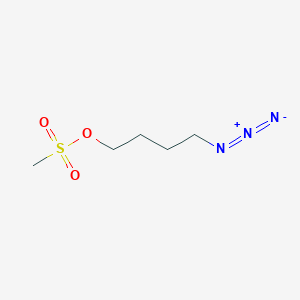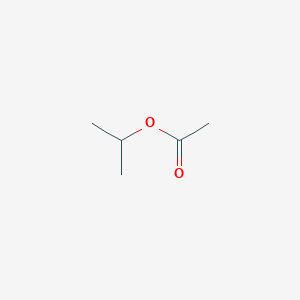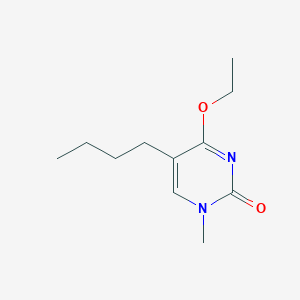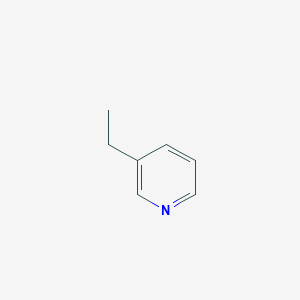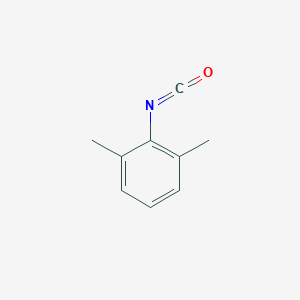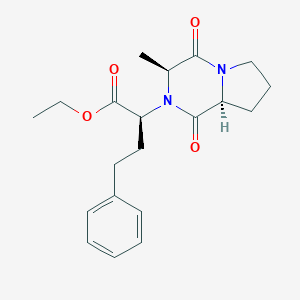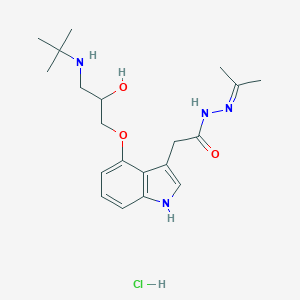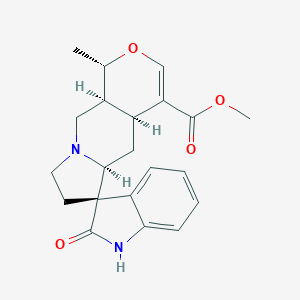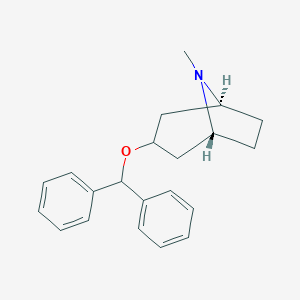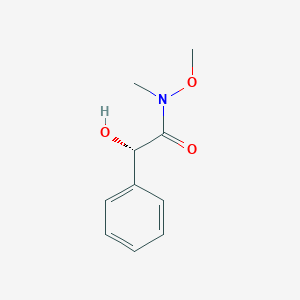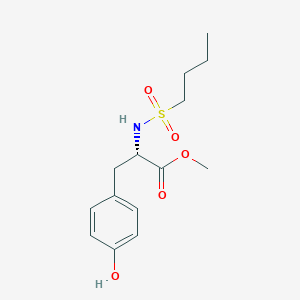
MethylN-butylsulfonyl-L-p-hydroxyphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” is a chemical compound with the molecular formula C14H21NO5S . It is used for proteomics research .
Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 21 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aromatic hydroxyl, and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
“MethylN-butylsulfonyl-L-p-hydroxyphenylalanine” has a molecular weight of 315.39 g/mol . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Pathogenesis of Cognitive Dysfunction in Phenylketonuria
This review discusses the pathogenesis of cognitive dysfunction in untreated PKU, where a deficiency in phenylalanine hydroxylase leads to elevated blood phenylalanine levels and severe mental retardation. Despite dietary treatments that prevent mental retardation, cognitive outcomes remain suboptimal. The review focuses on the effects of disturbed large neutral amino acid transport from blood to brain on cerebral neurotransmitter and protein synthesis. Although definitive roles of these processes in PKU pathogenesis are not fully understood, they substantially influence clinical outcomes (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Trends in Lignin Modification
A comprehensive assessment of lignin configuration in transgenic and mutant plants highlights the effects of genetic and mutational manipulations on monolignol biosynthesis and its downstream effects on organized lignin assembly in various cell types. This review illustrates how carbon allocation to different monolignol pools is determined by phenylalanine availability and specific enzyme activities, with significant implications for vascular integrity and plant growth (Anterola & Lewis, 2002).
Current Potential Health Benefits of Sulforaphane
Sulforaphane, a compound with a broad range of biological effects, including antioxidant and anti-inflammatory properties, is discussed in terms of its health benefits and potential chemopreventive agent against various diseases. This study reviews recent research on the biological and pharmacological activities of sulforaphane, offering insights into its applications in scientific research (Kim & Park, 2016).
Advances in Nutritional and Pharmacological Management of Phenylketonuria
This review discusses advances in the management of PKU, focusing on new nutritional and pharmacological treatment options, including glycomacropeptide and large neutral amino acids. It emphasizes the need for novel therapeutic strategies for PKU management to maintain lifelong low phenylalanine concentrations (Ney, Blank, & Hansen, 2013).
Environmental Epigenetics and Genome Flexibility
This review consolidates findings on environmentally induced adverse effects on 5-hydroxymethylcytosine patterns in mammalian genomes, exploring the molecular mechanisms underlying these alterations and their impact on genetic dysfunction. It highlights DNA hydroxymethylation as a sensitive biosensor for harmful environmental factors, underscoring its role in epigenetically mediated genome flexibility (Efimova, Koltsova, Krapivin, Tikhonov, & Pendina, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-3-4-9-21(18,19)15-13(14(17)20-2)10-11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMVOAGMUTQIB-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451905 |
Source


|
| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |
CAS RN |
142374-01-4 |
Source


|
| Record name | MethylN-butylsulfonyl-L-p-hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

